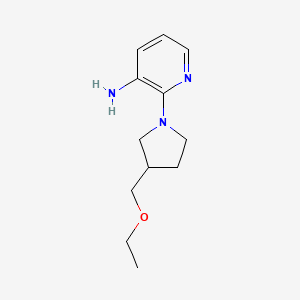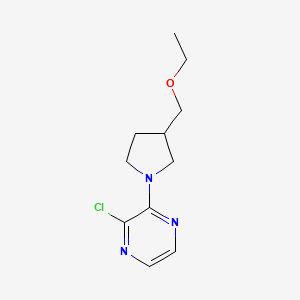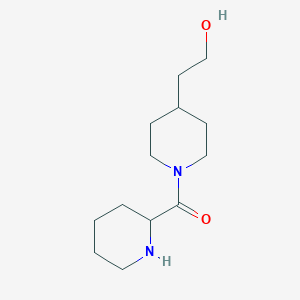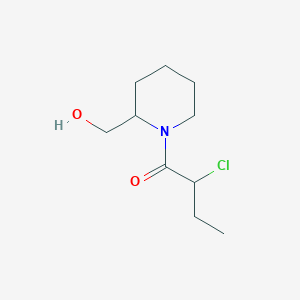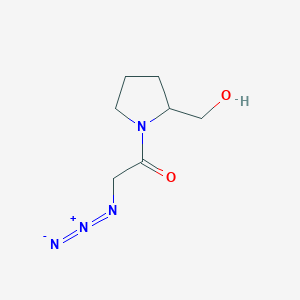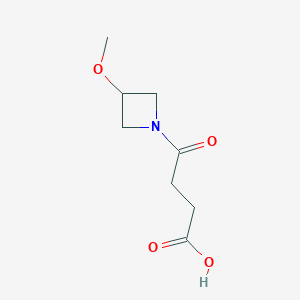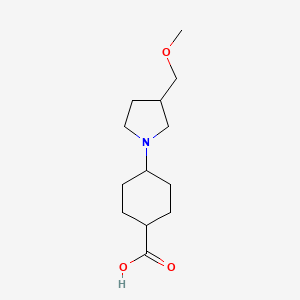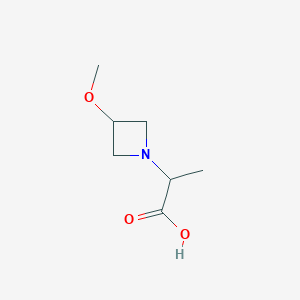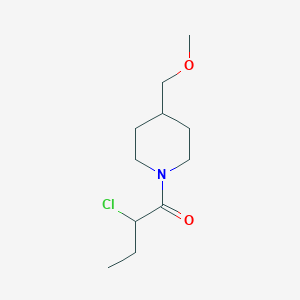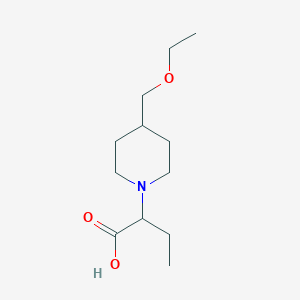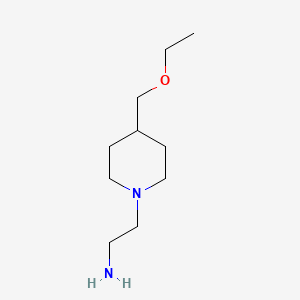
3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
“3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one” is a compound that belongs to the family of cathinones. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds, like the one , has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been several reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
The molecular formula of “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one” is C10H18ClNO2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one” is 219.71 g/mol. More specific physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Pharmaceutical Research: CNS-Inhibitors
This compound has potential applications in the development of central nervous system (CNS) inhibitors. Its structural similarity to piperidine-based compounds, which have been shown to exhibit CNS-inhibitory properties, suggests it could be useful in synthesizing new therapeutic agents for treating neurological disorders .
Anti-Inflammatory Agents
The piperidine moiety is known for its anti-inflammatory properties. Therefore, 3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one could be a valuable precursor in the synthesis of novel anti-inflammatory medications, potentially offering alternative treatment options for inflammatory diseases .
Antimuscarinic Research
Research into antimuscarinic agents, which are used to treat a variety of conditions including overactive bladder and COPD, could benefit from this compound. Its structure could be modified to enhance affinity and selectivity for muscarinic receptors .
Glaucoma Treatment
Compounds with a piperidine structure have been investigated for their potential in treating glaucoma. As a structural analog, 3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one might be used to develop new drugs that reduce intraocular pressure .
Obesity and Type 2 Diabetes Management
The compound’s framework could be utilized to create new treatments for metabolic disorders. Piperidine derivatives have been explored for their role in obesity and type 2 diabetes management, indicating possible applications for this compound in these areas .
Antimicrobial Derivatives Synthesis
Given the ongoing need for new antimicrobial agents, this compound could serve as a backbone for the synthesis of novel antimicrobial derivatives, potentially contributing to the fight against resistant bacterial strains .
Chemical Synthesis and Catalysis
In the field of chemical synthesis, this compound could act as an intermediate or catalyst in various organic reactions, aiding in the development of more efficient synthetic pathways .
Material Science: Polymer Chemistry
Lastly, in material science, particularly polymer chemistry, this compound could be investigated for its potential as a monomer or cross-linking agent, leading to the creation of new polymeric materials with unique properties .
Safety and Hazards
There is limited information available on the specific safety and hazards of “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one”. It’s important to note that it is a synthetic designer drug that belongs to the family of cathinones, and such substances can pose significant health risks.
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “3-Chloro-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one”, is an important task of modern organic chemistry . As more than 7000 piperidine-related papers were published during the last five years , it’s clear that this field is actively being researched and will continue to evolve.
Propriétés
IUPAC Name |
3-chloro-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEANWXFBSPMQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



